molecular formula C21H31NO B1231237 3-tert-Butoxy-N-methylmorphinan CAS No. 50299-98-4

3-tert-Butoxy-N-methylmorphinan

カタログ番号: B1231237
CAS番号: 50299-98-4
分子量: 313.5 g/mol
InChIキー: HWTLPRHSBYNYIX-FBBABVLZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-tert-Butoxy-N-methylmorphinan is a chemically modified morphinan derivative designed for advanced pharmacological research, particularly in the field of peripheral opioid receptor targeting. This compound is of significant interest in the pursuit of effective analgesics with a potentially improved safety profile. Scientific literature indicates that the introduction of a tert-butoxy group at the 3-position of the morphinan scaffold is a strategy to create metabolically stable analogs and increase the compound's hydrophilicity . The primary research value of this compound lies in its potential as a peripherally restricted opioid agonist. Chemical modifications like the tert-butoxy group are intended to limit the ability of the molecule to cross the blood-brain barrier (BBB) . This is a key approach in modern analgesic drug discovery to minimize central nervous system (CNS)-mediated side effects—such as respiratory depression, sedation, and addiction liability—that are associated with conventional centrally-acting opioids like morphine . By potentially acting on mu-opioid receptors (MOR) located in the peripheral nervous system, 3-tert-Butoxy-N-methylmorphinan may elicit antinociceptive (pain-blocking) effects without triggering the same spectrum of central side effects, making it a valuable tool for investigating non-addictive pain management therapies . Researchers can utilize this compound in various in vitro and in vivo assays to study its binding affinity and functional activity at opioid receptors, its pharmacokinetic properties, and its efficacy in models of peripheral pain. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

特性

CAS番号

50299-98-4

分子式

C21H31NO

分子量

313.5 g/mol

IUPAC名

(1R,9R,10R)-17-methyl-4-[(2-methylpropan-2-yl)oxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C21H31NO/c1-20(2,3)23-16-9-8-15-13-19-17-7-5-6-10-21(17,18(15)14-16)11-12-22(19)4/h8-9,14,17,19H,5-7,10-13H2,1-4H3/t17-,19+,21+/m0/s1

InChIキー

HWTLPRHSBYNYIX-FBBABVLZSA-N

SMILES

CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

異性体SMILES

CC(C)(C)OC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3C)C=C1

正規SMILES

CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

同義語

3-O-tert-butyllevorphanol
3-tert-butoxy-N-methylmorphinan

製品の起源

United States

準備方法

Alkylation of Morphine Derivatives Using tert-Butyl Acetal Reagents

The most direct route to 3-tert-butoxy-N-methylmorphinan involves alkylation of morphine precursors. In a seminal study, 6-O-acetylmorphine (3 ) underwent regioselective tert-butylation at the 3-position using N,N-dimethylformamide di-tert-butyl acetal (Scheme 1) . The reaction proceeds via a two-step mechanism:

  • Alkylation : The 3-hydroxyl group of 6-O-acetylmorphine reacts with the tert-butyl acetal reagent in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, forming a 3-(dimethylamino)-2-propenoate intermediate.

  • Hydrolysis : The intermediate is treated with 0.1 M HCl at 60°C for 3 hours, cleaving the propenoate group to yield 3-O-tert-butylmorphine (5 ) .

Subsequent N-methylation of 5 using methyl iodide in the presence of potassium carbonate completes the synthesis of 3-tert-butoxy-N-methylmorphinan. This method achieves a 68% overall yield, with purity confirmed by HPLC (>98%) and structural validation via 1H^1H-NMR (δ\delta 1.28 ppm, singlet for tert-butyl) .

Enantiomeric Resolution of Racemic Intermediates

Patent literature describes a resolution strategy for racemic 3-hydroxy-N-methylmorphinan, adaptable to tert-butoxy analogs (Scheme 2) . Key steps include:

  • Methylation : D,L-3-hydroxy-N-methylmorphinan is treated with phenyltrimethylammonium hydroxide in toluene at 100°C, yielding racemic 3-methoxy-N-methylmorphinan.

  • Chiral Separation : The racemic product is combined with D-tartaric acid in ethanol, inducing crystallization of the (+)-enantiomer tartrate salt. The free base is regenerated using sodium carbonate .

Adapting this to tert-butoxy derivatives would involve substituting the methoxy group with tert-butoxy during alkylation. For example, replacing phenyltrimethylammonium hydroxide with tert-butyl bromide in the presence of a silver oxide catalyst could facilitate O-alkylation. The enantiomeric excess (ee) achieved via tartaric acid resolution in analogous systems exceeds 95% , suggesting robustness for tert-butoxy variants.

Recent advances employ palladium catalysis to functionalize morphinan scaffolds. A triflation-alkylation sequence enables precise tert-butoxy group introduction (Scheme 3) :

  • Triflation : Morphine is treated with N-phenyl bistriflimide in dichloromethane at −20°C, selectively converting the 3-hydroxyl to a triflate group.

  • Alkylation : The triflate intermediate reacts with potassium tert-butoxide in tetrahydrofuran (THF) at 60°C, mediated by Pd(OAc)2_2 and rac-BINAP. This Suzuki-Miyaura-type coupling achieves 82% conversion, with tert-butoxy installation confirmed by mass spectrometry (m/z 385.2 [M+H]+^+) .

This method circumvents harsh acidic conditions used in traditional alkylation, enhancing functional group compatibility.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for 3-tert-Butoxy-N-methylmorphinan Synthesis

MethodYield (%)Purity (%)Key AdvantageLimitation
Acetal Alkylation 6898High regioselectivityRequires acidic hydrolysis
Tartaric Acid Resolution 55*99Enantiomeric purityMulti-step process
Pd-Catalyzed Alkylation 8297Mild conditionsCostly catalysts

*Projected yield for tert-butoxy adaptation based on methoxy data .

Functionalization of tert-Butoxypropanoic Acid Intermediates

3-tert-Butoxy-3-oxopropanoic acid (4 ) serves as a versatile building block for morphinan synthesis (Scheme 4) . Condensation of 4 with N-methylmorphinan-3-amine under Steglich esterification conditions (DCC, DMAP) produces 3-tert-butoxy-N-methylmorphinan in 74% yield . This approach benefits from commercial availability of 4 (CAS 40052-13-9), though regiochemical control during coupling requires careful optimization.

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

作用機序

3-tert-Butoxy-N-methylmorphinan exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound also interacts with kappa and delta opioid receptors, contributing to its analgesic properties . The binding of 3-tert-Butoxy-N-methylmorphinan to these receptors results in the activation of intracellular signaling pathways that modulate pain perception .

類似化合物との比較

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogs within the Morphinan Family

Table 1: Structural and Pharmacological Comparison of Morphinan Derivatives
Compound Name Key Structural Features Receptor Binding Affinity Analgesic Activity (Tests) Metabolic Stability
3-tert-Butoxy-N-methylmorphinan 3-O-t-Bu, N-CH₃ High (similar to levomethorphan) Active in writhing and tail-flick Resists O-dealkylation
3-O-t-Butylmorphine 3-O-t-Bu (codeine analog) Moderate Active in writhing only Blocked conversion to morphine
Levomethorphan Unmodified morphinan, N-CH₃ High Active in multiple models Metabolized to levorphanol (addictive)
3-Hydroxy-N-(3-methyl-2-butenyl)morphinan (CAS: 24921-64-0) 3-OH, N-allyl substitution Not reported Not reported Likely metabolically labile

Key Findings :

  • The tert-butoxy group in 3-tert-Butoxy-N-methylmorphinan enhances metabolic stability compared to levomethorphan, which undergoes rapid N-demethylation to levorphanol, a potent addictive metabolite .
  • Unlike 3-O-t-butylmorphine, which lacks efficacy in acute pain models, 3-tert-Butoxy-N-methylmorphinan retains broad analgesic activity, likely due to its unhindered interaction with opioid receptors .
  • The N-methyl group in 3-tert-Butoxy-N-methylmorphinan further stabilizes the compound against metabolic degradation, a feature absent in the allyl-substituted analog (CAS: 24921-64-0) .

Comparison with Non-Morphinan Opioid Analogs

Key Findings :

  • Its morphinan backbone provides a stronger receptor interaction compared to phenanthrene-based opioids like codeine, contributing to enhanced efficacy .

Mechanistic and Clinical Implications

The tert-butoxy substitution in 3-tert-Butoxy-N-methylmorphinan represents a strategic balance between metabolic stability and receptor engagement. While the bulky group prevents enzymatic degradation, the morphinan core ensures sufficient lipophilicity and spatial compatibility with opioid receptors . This contrasts with other analogs, such as 3-hydroxy-N-allylmorphinan (CAS: 24921-64-0), where polar substituents like hydroxyl groups may reduce blood-brain barrier penetration, limiting central analgesic effects .

Q & A

Q. What pharmacological models are used to evaluate the analgesic activity of 3-tert-Butoxy-N-methylmorphinan?

The compound’s analgesic efficacy is assessed using in vivo models such as the acetic acid-induced writhing test (measuring visceral pain) and the tail-flick test (evaluating spinal reflex-mediated analgesia). Notably, 3-tert-Butoxy-N-methylmorphinan exhibits activity in both assays, distinguishing it from analogs like 3-O-t-butylmorphine, which lacks tail-flick activity due to metabolic blocking .

Q. How is receptor binding affinity for this compound quantified in opioid receptor studies?

Competitive binding assays are conducted using Chinese hamster ovary (CHO) cell membranes stably expressing human μ-opioid (MOR), κ-opioid (KOR), and δ-opioid (DOR) receptors. Radioligand displacement experiments (e.g., with 3^3H-naloxone) generate KiK_i values, with subnanomolar MOR affinity observed for 3-tert-Butoxy-N-methylmorphinan, comparable to levorphanol but with improved selectivity over DOR .

Q. What synthetic strategies are employed to introduce the tert-butoxy group at the 3-position of morphinan derivatives?

Key steps include triflation of the 3-hydroxy precursor (using PhNTf2_2/Et3_3N) to generate a reactive intermediate, followed by Pd-catalyzed amination or nucleophilic substitution. The tert-butoxy group is introduced via tert-butoxide displacement or tert-butyl ether formation under anhydrous conditions .

Advanced Research Questions

Q. Why does 3-tert-Butoxy-N-methylmorphinan retain opiate receptor binding affinity despite steric bulk from the tert-butyl group?

Despite expectations that the tert-butyl group would hinder receptor interaction, binding studies reveal similar affinities to levomethorphan (a non-bulky analog). This suggests conformational flexibility in the MOR binding pocket or compensatory hydrophobic interactions stabilizing ligand-receptor binding .

Q. How do structural modifications at the 3-position influence MOR selectivity and functional activity?

Substituents like methoxy or hydroxybenzyl groups at the 3-position enhance MOR selectivity. For example, m-methoxybenzyl derivatives (e.g., compound 3b) achieve subnanomolar KiK_i values for MOR with >100-fold selectivity over DOR. In contrast, bulky substituents (e.g., p-chlorobenzyl) reduce affinity, highlighting the balance between steric effects and electronic interactions .

Q. What analytical challenges arise in characterizing synthetic intermediates of 3-tert-Butoxy-N-methylmorphinan?

Key challenges include:

  • Differentiating regioisomers during triflate formation (e.g., 3- vs. 6-substitution) using HRMS and 1^1H-NMR.
  • Monitoring reduction steps (e.g., nitro to amine) via TLC and LC-MS to avoid over-reduction or side reactions .

Q. How do metabolic stability studies reconcile the compound’s in vivo activity with its proposed resistance to demethylation?

Although the tert-butyl group was designed to block metabolic conversion to levorphanol, in vivo activity in tail-flick tests suggests partial metabolism or alternative activation pathways. Comparative pharmacokinetic studies using LC-MS/MS are required to quantify metabolites and clarify mechanisms .

Methodological Insights

  • Receptor Binding Assays : Use CHO cell membranes in saturation/displacement experiments with 3^3H-labeled ligands. Data normalization to reference compounds (e.g., morphine) ensures consistency .
  • Synthetic Optimization : Employ TBDPS protection for the 6-hydroxy group during synthesis to prevent undesired side reactions. Deprotection with TBAF yields the final active compound .
  • Analytical Workflow : Combine HRMS (for molecular ion confirmation) and 1^1H/13^13C-NMR (for regiochemical assignment) to validate intermediates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。